

# validation of analytical methods for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

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## Compound of Interest

Compound Name:	3-(Methylcarbamoyl)-5-nitrophenylboronic acid
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## A Comparative Guide to the Validation of Analytical Methods for 3-(Methylcarbamoyl)-5-nitrophenylboronic acid

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This is particularly true for active pharmaceutical ingredients (APIs) and key intermediates like **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**, a compound with potential significance in various synthetic and medicinal chemistry applications. The presence of a boronic acid moiety, a nitro group, and a methylcarbamoyl substituent presents unique analytical challenges that demand robust and well-validated methods to ensure identity, purity, and stability.

This guide provides an in-depth comparison of validated analytical methodologies for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**. While specific, publicly documented validated methods for this exact molecule are not widespread, this document outlines authoritative analytical strategies based on established principles for phenylboronic acid derivatives. The experimental data and protocols presented are illustrative, grounded in published research on similar compounds, and serve as a comprehensive starting point for method development and validation in a regulated or research laboratory setting. All validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

# Primary Analytical Techniques: A Comparative Analysis

The selection of an analytical technique for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** is dictated by the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or structural elucidation. This guide focuses on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

## Reversed-Phase HPLC/UPLC with UV and MS Detection

High-performance liquid chromatography is a cornerstone for the analysis of non-volatile and thermally labile compounds like boronic acids.<sup>[6][7]</sup> For **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**, a reversed-phase method is the most appropriate choice, offering excellent separation capabilities for the parent compound and its potential impurities.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 stationary phase is the workhorse for reversed-phase chromatography and is well-suited for the separation of aromatic compounds like our target molecule.<sup>[8][9]</sup> However, boronic acids can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing and potential on-column degradation.<sup>[10][11]</sup> Therefore, a column with low silanol activity or end-capping is highly recommended to ensure peak symmetry and method robustness.<sup>[12]</sup> Modern columns with technologies that minimize metal interactions, such as Waters' MaxPeak Premier columns, can also significantly improve peak shape and recovery for analytes prone to such interactions.<sup>[6]</sup>
- **Mobile Phase:** A mobile phase consisting of an aqueous component and an organic modifier (typically acetonitrile or methanol) is standard. The inclusion of a modifier like formic acid is often necessary to control the ionization state of the boronic acid and any ionizable impurities, leading to better peak shape and retention time reproducibility.<sup>[6][13]</sup>

- Detection: The nitroaromatic and phenyl groups in **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** provide strong chromophores, making UV detection a simple and robust method for quantification. For enhanced specificity and sensitivity, especially for impurity profiling, coupling the HPLC/UPLC system to a mass spectrometer is the gold standard. Electrospray ionization (ESI) in negative mode is particularly effective for boronic acids, often yielding a prominent  $[M-H]^-$  ion.[\[8\]](#)[\[9\]](#)[\[14\]](#)

#### Illustrative HPLC-UV/MS Method Validation Data

The following table summarizes the expected performance of a validated UPLC-MS method for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**, based on literature values for similar compounds.[\[8\]](#)[\[9\]](#)[\[14\]](#)

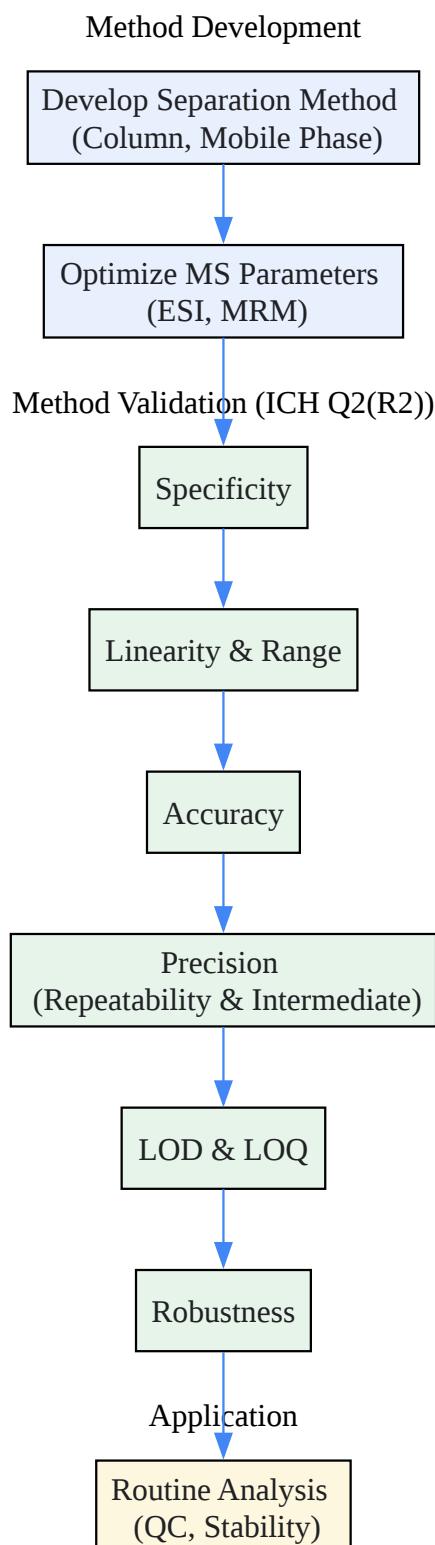
Parameter	HPLC-UV	UPLC-MS/MS	Rationale and ICH Guideline Reference
Specificity	Demonstrated by peak purity analysis and comparison to a reference standard.	High specificity achieved through unique precursor-to-product ion transitions in MRM mode. <a href="#">[14]</a>	Ensures the signal is from the analyte of interest. (ICH Q2(R2)) <a href="#">[2]</a> <a href="#">[3]</a>
Linearity (R <sup>2</sup> )	> 0.999	> 0.998	Establishes a direct relationship between concentration and response. (ICH Q2(R2)) <a href="#">[1]</a> <a href="#">[2]</a>
Accuracy (%) Recovery	98.0 - 102.0%	97.1 - 105.7% <a href="#">[8]</a> <a href="#">[9]</a>	Closeness of the measured value to the true value. (ICH Q2(R2)) <a href="#">[1]</a> <a href="#">[2]</a>
Precision (%RSD)	< 1.0%	< 2.0% <a href="#">[8]</a> <a href="#">[9]</a>	Measures the degree of scatter between a series of measurements. (ICH Q2(R2)) <a href="#">[1]</a> <a href="#">[2]</a>
Limit of Detection (LOD)	~10 ng/mL	~0.005 ng/mL <a href="#">[14]</a>	The lowest amount of analyte that can be detected. (ICH Q2(R2)) <a href="#">[2]</a> <a href="#">[3]</a>
Limit of Quantitation (LOQ)	~30 ng/mL	~0.05 ng/mL <a href="#">[14]</a>	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (ICH Q2(R2)) <a href="#">[2]</a> <a href="#">[3]</a>

Robustness	Unaffected by small, deliberate variations in method parameters (e.g., pH, temperature).	Unaffected by small, deliberate variations in method parameters.	Demonstrates the reliability of the method during normal use. (ICH Q2(R2))[1] [2]
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### Experimental Protocol: UPLC-MS Method

- Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
- Column: Acquity Premier BEH C18 column (1.7 µm, 2.1 x 50 mm).[14]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1 µL.
- MS Detection: ESI in negative mode.
- MRM Transition: Monitor for the specific precursor to product ion transition for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**.

### Workflow for HPLC/UPLC Method Validation



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Caption: Workflow for HPLC/UPLC method validation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unequivocal identification and structural elucidation of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**. While not typically used for routine quantification in a high-throughput setting, it is unparalleled for confirming the chemical structure and identifying impurities with different chemical scaffolds.

Causality Behind Experimental Choices:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: These standard experiments provide a detailed map of the proton and carbon environments in the molecule, confirming the connectivity of the aromatic ring, the methylcarbamoyl group, and the absence of unexpected functionalities.
- $^{11}\text{B}$  NMR: This is a particularly powerful technique for analyzing boronic acids.[15][16][17] The chemical shift of the  $^{11}\text{B}$  nucleus is highly sensitive to its coordination state ( $\text{sp}^2$  trigonal planar vs.  $\text{sp}^3$  tetrahedral), providing direct evidence of the boronic acid moiety.[16] It can also be used to study interactions with diols or changes in  $\text{pK}_\text{a}$ .[15][17] A key practical consideration is the need for quartz NMR tubes to avoid a broad background signal from borosilicate glass.[15]
- Quantitative NMR (qNMR): With the use of a certified internal standard, qNMR can be a highly accurate primary method for determining the absolute purity of a reference standard of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**.

Illustrative NMR Validation Data

Parameter	$^1\text{H}$ , $^{13}\text{C}$ , $^{11}\text{B}$ NMR	Rationale and ICH Guideline Reference
Specificity/Identity	Unique chemical shifts and coupling patterns provide a molecular fingerprint.	Confirms the identity of the analyte. (ICH Q2(R2))[2][3]
Purity (by qNMR)	Can determine absolute purity with high accuracy and precision.	Provides an orthogonal measure of purity to chromatographic methods.

Experimental Protocol:  $^{11}\text{B}$  NMR

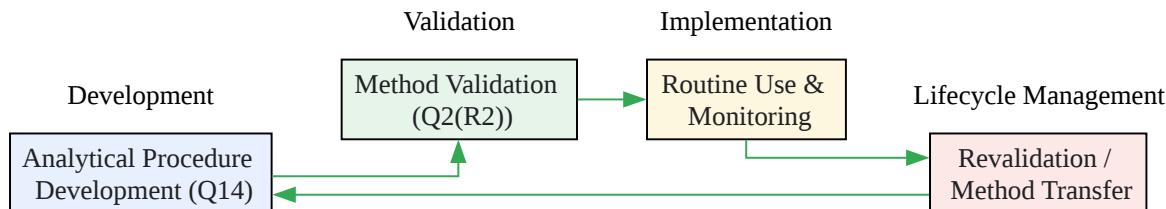
- Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Dissolve ~10-20 mg of **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- NMR Tube: Use a quartz NMR tube to eliminate background boron signals.[\[15\]](#)
- Acquisition: Acquire the  $^{11}\text{B}$  NMR spectrum with appropriate parameters (e.g., pulse width, relaxation delay).
- Referencing: Reference the spectrum to an external standard (e.g.,  $\text{BF}_3 \cdot \text{OEt}_2$ ).

## Alternative and Complementary Analytical Methods

While HPLC/UPLC-MS and NMR are the primary techniques, other methods can serve as valuable alternatives or provide complementary information.

- Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of boronic acids, GC-MS is generally not a preferred method. It would require a derivatization step to convert the polar boronic acid into a more volatile and thermally stable ester, adding complexity and potential for analytical error.
- Capillary Electrophoresis (CE): CE can offer very high separation efficiency and is an alternative to HPLC for charged species. For **3-(Methylcarbamoyl)-5-nitrophenylboronic acid**, CE could be explored, particularly for separating closely related ionic impurities.
- Titration: Acid-base titration can be used to determine the pKa of the boronic acid moiety, a critical physicochemical parameter.

### Logical Flow of Analytical Method Lifecycle

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Caption: The analytical method lifecycle.

## Conclusion

The validation of analytical methods for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** is critical for ensuring data integrity in research and drug development. A well-validated UPLC-MS method stands out as the most powerful and versatile tool for both quantification and impurity profiling, offering a superior combination of specificity, sensitivity, and throughput. NMR spectroscopy, particularly <sup>11</sup>B NMR, is the definitive technique for structural confirmation and can serve as a primary method for purity assignment of a reference standard.

The choice of method will ultimately depend on the specific analytical challenge. However, by adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and scientists can develop and validate robust, reliable, and scientifically sound analytical methods for **3-(Methylcarbamoyl)-5-nitrophenylboronic acid** and other related boronic acid derivatives. This ensures that the data generated is fit for its intended purpose, whether for process monitoring, quality control, or regulatory submission.

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